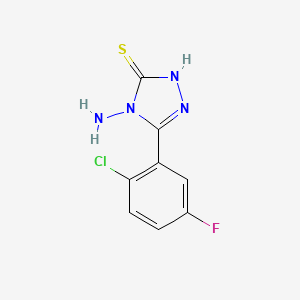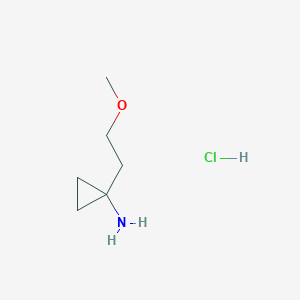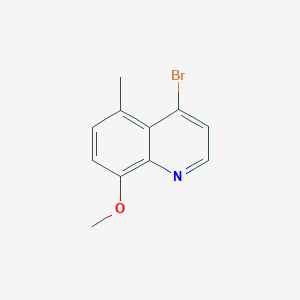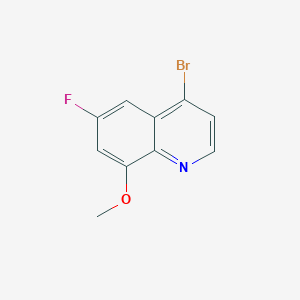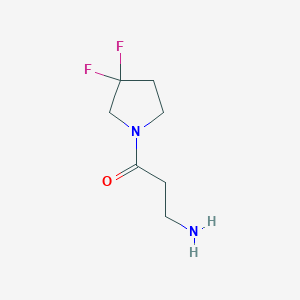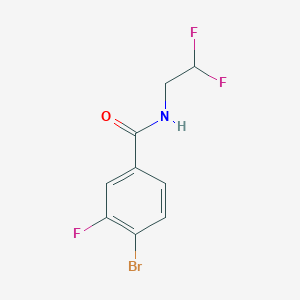
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Overview
Description
“4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide” is a chemical compound that contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains bromine, fluorine, and ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with bromo, fluoro, and amide functional groups. The amide is further substituted with a 2,2-difluoroethyl group .Scientific Research Applications
Crystal Structure Analysis
The crystal structures of various benzamides, including 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been studied. These studies provide insight into the molecular conformation, angles between benzene rings, and intermolecular interactions, which are crucial for understanding the chemical properties and potential applications of 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide (Suchetan et al., 2016).
Synthesis and Modification
A strategy for constructing 3-(2,2-difluoroethyl)-2-fluoroindoles from o-aminostyrenes using ethyl bromodi-fluoroacetate as a difluorocarbene source has been reported. This method involves incorporating fluorine motifs into products and is significant for late-stage modifications of pharmaceutical molecules and natural products, indicating potential applications for 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide in similar syntheses (Sheng et al., 2021).
Antimicrobial Applications
Fluorobenzamides have shown promising antimicrobial activity. For instance, compounds containing fluorine atoms in the benzoyl group have exhibited enhanced antimicrobial activity against various bacterial and fungal strains. This suggests that 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide could potentially be explored for similar antimicrobial applications (Desai et al., 2013).
Imaging and Detection
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of breast cancer, indicating the potential of similar compounds, such as 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide, in medical imaging and cancer detection (Shiue et al., 2000).
Fluorescent Compounds Synthesis
N-Fluorobenzamides have been utilized in the synthesis of fluorescent compounds, such as 1-amino-2,3-naphthalic anhydrides, through a formal [4+2] cycloaddition reaction. This process involves multiple steps, including radical generation and addition reactions. The synthesis of fluorescent compounds using 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide could follow similar methodologies (Lu et al., 2022).
Mechanism of Action
properties
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-6-2-1-5(3-7(6)11)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKQBBKXUNCGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)
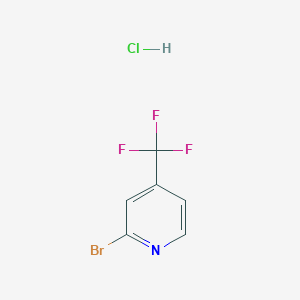
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)
